3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible route could include the following steps:
Nitration: Introduction of nitro groups into the benzene rings using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an appropriate amine under suitable conditions (e.g., using coupling reagents like EDCI or DCC).
Cyclization: Formation of the benzofuran ring through intramolecular cyclization reactions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener, more sustainable processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Oxidation: Oxidation of the benzofuran ring or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Reagents: EDCI, DCC for amidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation might lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with benzofuran scaffolds have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of nitro groups and amide functionalities in this compound may enhance its biological activity and specificity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Benzofuran derivatives have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and infectious diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers, dyes, and electronic materials. Their unique chemical properties can be harnessed to create materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzofuran scaffold may interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide: Similar structure but lacks the nitro group on the phenyl ring.
3-(3-aminobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure but with an amino group instead of a nitro group on the benzamide moiety.
3-(3-nitrobenzamido)-N-(4-methylphenyl)benzofuran-2-carboxamide: Similar structure but with a methyl group instead of a nitro group on the phenyl ring.
Uniqueness
The presence of two nitro groups in 3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide makes it unique compared to its analogs. These nitro groups can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(3-nitrobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O7/c27-21(13-4-3-5-16(12-13)26(31)32)24-19-17-6-1-2-7-18(17)33-20(19)22(28)23-14-8-10-15(11-9-14)25(29)30/h1-12H,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWUURGADGPEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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